molecular formula C23H26N4O4S2 B2838144 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 894948-47-1

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2838144
CAS RN: 894948-47-1
M. Wt: 486.61
InChI Key: VAVAWNUJBMLTKO-UHFFFAOYSA-N
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Description

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antitumor Agents

  • Research has been conducted on derivatives of acetamide, including structures similar to the compound , for their potential antitumor activities. For instance, a study found certain derivatives to be more effective than the reference drug doxorubicin in combating tumors (Alqasoumi et al., 2009).

Anticonvulsant Applications

  • Acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. A study involving the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine showed moderate anticonvulsant activity in animal models (Severina et al., 2020).

Anti-inflammatory and Analgesic Properties

  • Some pyrimidine derivatives, including those related to the compound of interest, have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. Specific compounds demonstrated notable efficacy in reducing inflammation and pain (Sondhi et al., 2009).

Herbicide Development

  • The compound and its derivatives have been explored for their potential as herbicides, specifically targeting acetohydroxyacid synthase (AHAS), an enzyme critical in plant growth. Studies include the design and synthesis of pyrimidinylthiobenzoates for herbicidal applications (He et al., 2007).

Antimicrobial Agents

  • Research has been conducted on heterocyclic compounds incorporating sulfamoyl moieties, related to the compound , for their use as antimicrobial agents. These studies involve the synthesis of new compounds and their evaluation against various bacterial and fungal strains (Darwish et al., 2014).

Antifolate and Antitumor Agents

  • Some studies have explored the synthesis of derivatives of the compound as potential antifolate and antitumor agents. For example, derivatives have been synthesized as inhibitors of dihydrofolate reductase, a key enzyme in cancer cell proliferation (Gangjee et al., 2007).

Crystal Structure Analysis

  • The crystal structures of various derivatives of 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide have been determined, providing insights into their molecular conformations and potential reactivity (Subasri et al., 2016).

properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-31-18-9-7-17(8-10-18)26-21(28)14-32-23-25-13-20(22(24)27-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVAWNUJBMLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

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